molecular formula C55H96O6 B1242123 [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1242123
M. Wt: 853.3 g/mol
InChI Key: BURBQZUNMNAKMA-UQVRGOOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule and three fatty acids. This specific triglyceride contains palmitic acid (16:0), palmitoleic acid (16:1(9Z)), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Triglycerides are essential components of human metabolism and are found in blood and various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves esterification reactions where glycerol reacts with the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation of the unsaturated fatty acids .

Industrial Production Methods

Industrial production of triglycerides like this compound involves similar esterification processes but on a larger scale. The process may include continuous flow reactors and the use of immobilized enzymes to enhance efficiency and yield. The purification of the final product is achieved through techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Oxygen or ozone, often in the presence of a radical initiator.

    Hydrolysis: Water, with either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Hydrogenation: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Hydrolysis: Glycerol and free fatty acids.

    Hydrogenation: Saturated triglycerides.

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then be oxidized in the mitochondria to produce energy in the form of adenosine triphosphate (ATP). The compound also plays a role in signaling pathways related to inflammation and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
  • TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]
  • TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

Uniqueness

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and oxidative stability. The presence of multiple unsaturated bonds in arachidonic acid makes it particularly susceptible to oxidation, which is a key factor in its biological functions and industrial applications .

Properties

Molecular Formula

C55H96O6

Molecular Weight

853.3 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,21,24-26,28,31,36,39,52H,4-15,17-18,20,22-23,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,24-21-,26-25-,31-28-,39-36-/t52-/m1/s1

InChI Key

BURBQZUNMNAKMA-UQVRGOOMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.